Cas no 388569-88-8 (1,26:9,34-Diepithiotetrabenzo[q,t,l1,o1][1,4,7,10,13,16,22,25,28,31,34,37,19,40]dodecaoxadithiacyclodotetracontin,11,12,14,15,17,18,20,21,23,24,36,37,39,40,42,43,45,46,48,49-eicosahydro- (9CI))

1,26:9,34-Diepithiotetrabenzo[q,t,l1,o1][1,4,7,10,13,16,22,25,28,31,34,37,19,40]dodecaoxadithiacyclodotetracontin,11,12,14,15,17,18,20,21,23,24,36,37,39,40,42,43,45,46,48,49-eicosahydro- (9CI) structure
388569-88-8 structure
Product name:1,26:9,34-Diepithiotetrabenzo[q,t,l1,o1][1,4,7,10,13,16,22,25,28,31,34,37,19,40]dodecaoxadithiacyclodotetracontin,11,12,14,15,17,18,20,21,23,24,36,37,39,40,42,43,45,46,48,49-eicosahydro- (9CI)
CAS No:388569-88-8
MF:C44H52O12S4
MW:901.13648891449
CID:298899

1,26:9,34-Diepithiotetrabenzo[q,t,l1,o1][1,4,7,10,13,16,22,25,28,31,34,37,19,40]dodecaoxadithiacyclodotetracontin,11,12,14,15,17,18,20,21,23,24,36,37,39,40,42,43,45,46,48,49-eicosahydro- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 1,26:9,34-Diepithiotetrabenzo[q,t,l1,o1][1,4,7,10,13,16,22,25,28,31,34,37,19,40]dodecaoxadithiacyclodotetracontin,11,12,14,15,17,18,20,21,23,24,36,37,39,40,42,43,45,46,48,49-eicosahydro- (9CI)
    • 1,26:9,34-Diepithiotetrabenzo[q,t,l1,o1][1,4,7,10,13,16,22,25,28,31,34,37,19,40]dodecaoxadithiacyclodotetracontin,11,12,14,15
    • Cesium Ionophore III
    • Thiacalix[4]-bis(crown-6)
    • Cesium Ionophore III
    • 1,26:9,34-Diepithiotetrabenzo[q,t,l1,o1][1,4,7,10,13,16,22,25,28,31,34,37,19,40]dodecaoxadithiacyclodotetracontin, 11,12,14,15,17,18,20,21,23,24,36,37,39,40,42,43,45,46,48,49-eicosahydro- (9CI)
    • Inchi: 1S/C44H52O12S4/c1-5-33-41-34(6-1)58-36-8-3-10-38-43(36)55-31-27-51-23-19-47-16-15-46-18-22-50-26-30-54-42-35(57-33)7-2-9-37(42)59-39-11-4-12-40(60-38)44(39)56-32-28-52-24-20-48-14-13-45-17-21-49-25-29-53-41/h1-12H,13-32H2
    • InChI Key: VIALUYBBJCXNBX-UHFFFAOYSA-N
    • SMILES: S1C2=CC=CC3=C2OCCOCCOCCOCCOCCOC2C4=CC=CC=2SC2C=CC=C1C=2OCCOCCOCCOCCOCCOC1=C(C=CC=C1S3)S4

Computed Properties

  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 16
  • Heavy Atom Count: 60
  • Rotatable Bond Count: 0
  • Complexity: 1070
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 10
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: nothing
  • Surface Charge: 0
  • Tautomer Count: nothing

1,26:9,34-Diepithiotetrabenzo[q,t,l1,o1][1,4,7,10,13,16,22,25,28,31,34,37,19,40]dodecaoxadithiacyclodotetracontin,11,12,14,15,17,18,20,21,23,24,36,37,39,40,42,43,45,46,48,49-eicosahydro- (9CI) Security Information

  • WGK Germany:3

1,26:9,34-Diepithiotetrabenzo[q,t,l1,o1][1,4,7,10,13,16,22,25,28,31,34,37,19,40]dodecaoxadithiacyclodotetracontin,11,12,14,15,17,18,20,21,23,24,36,37,39,40,42,43,45,46,48,49-eicosahydro- (9CI) Related Literature

Recommend Articles

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司